molecular formula C16H17Cl2N5 B1669816 DAPI CAS No. 28718-90-3

DAPI

Cat. No. B1669816
CAS RN: 28718-90-3
M. Wt: 350.2 g/mol
InChI Key: FPNZBYLXNYPRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA . It is used extensively in fluorescence microscopy . As DAPI can pass through an intact cell membrane, it can be used to stain both live and fixed cells .


Synthesis Analysis

The DAPI structure has been modified by replacing the phenyl group with substituted phenyl or heteroaryl rings . Twelve amidines were synthesized and their DNA binding, fluorescence properties, in vitro and in vivo activities were evaluated .


Molecular Structure Analysis

DAPI has an absorption maximum at a wavelength of 358 nm (ultraviolet) and its emission maximum is at 461 nm (blue) . When bound to double-stranded DNA, DAPI has an absorption maximum at a wavelength of 358 nm (ultraviolet) and its emission maximum is at 461 nm (blue) .


Chemical Reactions Analysis

DAPI forms a fluorescent complex by attaching in the minor groove of A-T rich sequences of DNA . It also forms nonfluorescent intercalative complexes with double-stranded nucleic acids .


Physical And Chemical Properties Analysis

DAPI is a blue-fluorescent DNA stain that exhibits 20-fold enhancement of fluorescence upon binding to AT regions of dsDNA . It is excited by the violet (405 nm) laser line .

Scientific Research Applications

Chromosome Banding in Fishes

DAPI has been adapted for banding of chromosomes in fishes, where its application, through a process involving denaturation using formamide and staining, reveals patterns that are mostly C-band like. This application highlights DAPI's role in cytogenetics, providing insights into the DNA base composition of fish chromosomes rather than structural changes due to denaturation processes (P. Cesar et al., 2006).

Enumeration of Bacteria in Environmental Samples

DAPI staining, followed by epifluorescent microscopic direct counting, has become a standard method for the enumeration of total bacteria in environmental samples. This review outlines the use of DAPI for bacterial counting, including trends in sample preparation, staining concentrations, and counting strategies, which are crucial for understanding bacterial roles in microbial food webs (R. Kepner & J. Pratt, 1994).

Avoiding Artifacts from UV Photoconversion of DAPI

The issue of DAPI's photoconversion under UV light during fluorescence imaging, which can lead to artifacts in multi-color staining experiments, is addressed in a review focusing on preventing these artifacts. The review provides insights into different mounting media's effects on DAPI photoconversion and recommends careful imaging practices or reagent selection to mitigate this issue (Lori M. Roberts, 2019).

Applications in High-Throughput Data

Synaptic Neurotransmission Imaging

The feasibility and potential of using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) neuroreceptor imaging techniques to measure acute fluctuations in dopamine (DA) synaptic concentration in the living human brain are reviewed. While not directly related to DAPI, this review illustrates the broader context of fluorescence and binding competition techniques in neuroscience research (M. Laruelle, 2000).

Safety And Hazards

DAPI may cause skin irritation and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors and to avoid contact with skin and eye .

Future Directions

DAPI has been used in various research studies and its use is expected to continue in the future. For example, it has been used in fluorescence lifetime imaging for investigating chromatin condensation in human chromosomes . Another study discussed the use of DAPI fluorescence lifetime imaging for cell cycle profiling in fluorescence DAPI-stained images .

properties

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5.2ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNZBYLXNYPRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47165-04-8 (Parent)
Record name Dapi dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028718903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40182879
Record name 4',6-Diamidino-2-phenylindole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Carbamimidoylphenyl)-1h-indole-6-carboximidamide dihydrochloride

CAS RN

28718-90-3
Record name Dapi dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028718903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',6-Diamidino-2-phenylindole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylindole-4',6-dicarboxamidine dihydrohydrochloride (hydrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPI DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76BFW26YJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DAPI
Reactant of Route 2
DAPI
Reactant of Route 3
DAPI
Reactant of Route 4
DAPI
Reactant of Route 5
DAPI
Reactant of Route 6
DAPI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.